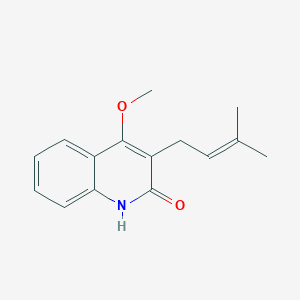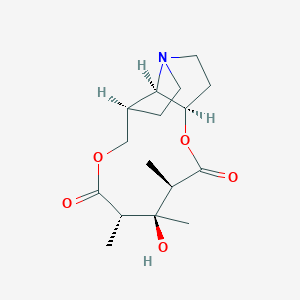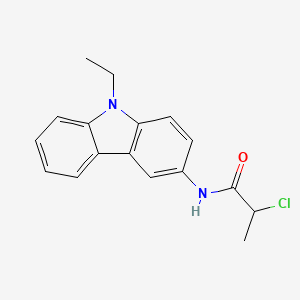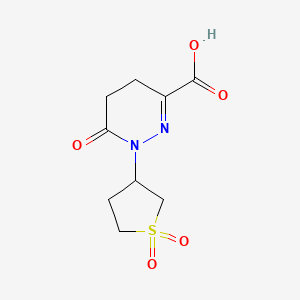![molecular formula C9H7FN2O3 B3038141 2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid CAS No. 767305-43-1](/img/structure/B3038141.png)
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid
Descripción general
Descripción
The compound “2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid” is a derivative of the 1H-benzo[d]imidazole class . This class of compounds has been studied for their potential as PqsR inhibitors, which are used as adjuvant therapy for Pseudomonas aeruginosa infections . The compound is related to imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, including “this compound”, involves a process of fine-tuning the potency of previously reported inhibitors . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Aplicaciones Científicas De Investigación
Fluorescent Compound for Co2+ Detection
- Synthesis and Properties : A fluorescent compound synthesized from this chemical showed selective fluorescence quenching in the presence of Co2+, suggesting its potential as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).
Antimycobacterial Activity
- Synthesis of Derivatives : Fluorinated Benzothiazolo Imidazole Compounds, synthesized using this chemical, exhibited promising antimicrobial activity. This suggests potential applications in the development of antimicrobial agents (B. Sathe et al., 2011).
Biological Activity Against Bacteria and Fungi
- Synthesis and Evaluation : Derivatives of this compound were synthesized and tested for their biological activity against various strains of bacteria and fungi, including antitubercular properties (V. Desai et al., 2016).
Metal-Ligand Complex Formation
- Complexes with Sr(II), Cr(II), and Al(III) : Studies on the formation of metal-ligand complexes with Sr(II), Cr(II), and Al(III) using derivatives of this compound have been conducted. These studies contribute to the field of coordination chemistry (P. Tekade et al., 2018).
Antimicrobial Activity of Derivatives
- Synthesis and Testing : Synthesized derivatives showed significant antimicrobial activities against various microorganisms, indicating potential uses in antimicrobial drug development (G. Turan-Zitouni et al., 2007).
Chromotropic Properties
- Imidazole Derivatives : Studies on the chromotropic properties of imidazole derivatives produced from this compound reveal interesting photochromic behavior, which can have applications in materials science (Y. Sakaino, 1983).
Selective CRTh2 Receptor Antagonist
- Hit-to-Lead Evolution : Derivatives of this compound were investigated as a novel chemotype of CRTh2 receptor antagonist, highlighting its potential application in pharmaceutical research (J. Pothier et al., 2012).
Mecanismo De Acción
Target of Action
It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to show a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . The interaction of this compound with its targets would likely result in changes at the molecular level, influencing the function of the target and potentially leading to the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, and more.
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution. The metabolism and excretion of this compound would likely depend on its specific chemical structure and the biological system in which it is present.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , the effects could potentially include changes in cellular function, inhibition of specific enzymes or receptors, modulation of immune response, and more.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(6-fluoro-2-oxo-3H-benzimidazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c10-5-1-2-6-7(3-5)12(4-8(13)14)9(15)11-6/h1-3H,4H2,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYFQOFIXYYXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N(C(=O)N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3038059.png)
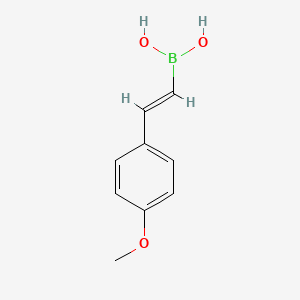
![4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038062.png)
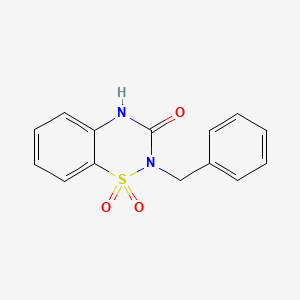
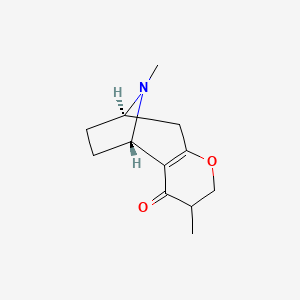
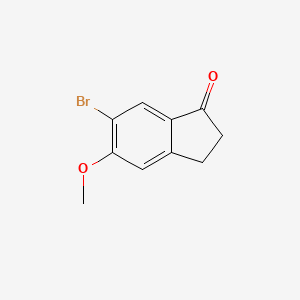
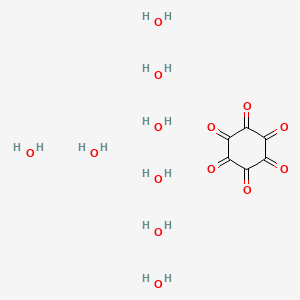

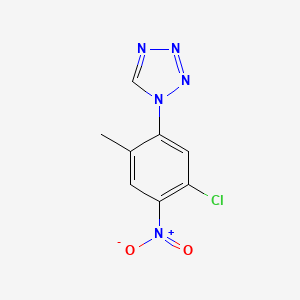
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B3038075.png)
